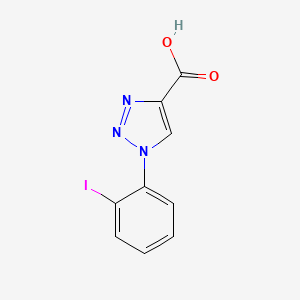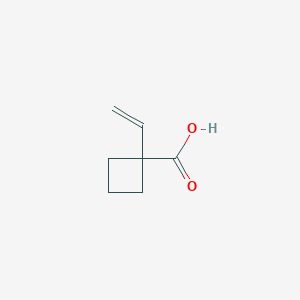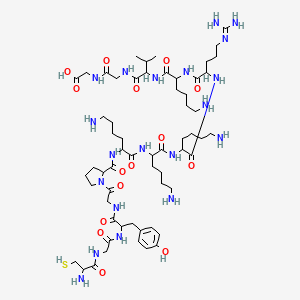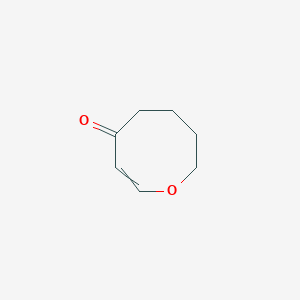![molecular formula C12H15BrClN B13451944 6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451944.png)
6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Bromophenyl)-1-azaspiro[33]heptane hydrochloride is a chemical compound that belongs to the class of spiro compounds It features a unique spirocyclic structure, which is characterized by a bicyclic system where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors under basic conditions to form the spirocyclic structure.
Introduction of the bromophenyl group: The bromophenyl group is introduced through a substitution reaction, often using a brominating agent such as bromine or N-bromosuccinimide.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and increased production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride can undergo various types of chemical reactions, including:
Substitution reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex spirocyclic compounds with extended carbon frameworks.
Aplicaciones Científicas De Investigación
6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride has several scientific research applications, including:
Medicinal chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic synthesis: It serves as a versatile building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material science: The unique spirocyclic structure of the compound makes it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity for specific targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Bromophenyl)-2-azaspiro[3.3]heptane hydrochloride
- 3-(4-Bromophenyl)-2-azaspiro[3.3]heptane hydrochloride
- 2-Oxa-6-azaspiro[3.3]heptane
Uniqueness
6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride is unique due to its specific substitution pattern and spirocyclic structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the bromophenyl group can also influence its interactions with biological targets, making it a valuable compound for drug discovery and development.
Propiedades
Fórmula molecular |
C12H15BrClN |
|---|---|
Peso molecular |
288.61 g/mol |
Nombre IUPAC |
6-(4-bromophenyl)-1-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C12H14BrN.ClH/c13-11-3-1-9(2-4-11)10-7-12(8-10)5-6-14-12;/h1-4,10,14H,5-8H2;1H |
Clave InChI |
ZHJAYNJHDGMORG-UHFFFAOYSA-N |
SMILES canónico |
C1CNC12CC(C2)C3=CC=C(C=C3)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(Tert-butoxy)carbonyl]amino}-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13451886.png)






![ethyl 2-[1-(1-methyl-1H-imidazol-2-yl)ethenyl]pent-4-enoate](/img/structure/B13451932.png)



![Methyl 2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13451951.png)
